molecular formula C21H25BN2O2 B12087740 1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B12087740
M. Wt: 348.2 g/mol
InChI Key: KFODIZVEEUDMHW-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves the reaction of 1-ethyl-2-phenyl-1H-benzo[d]imidazole with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound’s ability to participate in cross-coupling reactions is facilitated by the palladium catalyst, which activates the boronate ester group for nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole stands out due to its unique combination of a benzoimidazole core with a boronate ester group. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C21H25BN2O2

Molecular Weight

348.2 g/mol

IUPAC Name

1-ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

InChI

InChI=1S/C21H25BN2O2/c1-6-24-18-13-12-16(22-25-20(2,3)21(4,5)26-22)14-17(18)23-19(24)15-10-8-7-9-11-15/h7-14H,6H2,1-5H3

InChI Key

KFODIZVEEUDMHW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=N3)C4=CC=CC=C4)CC

Origin of Product

United States

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